

# Introduction: The Molecular Identity of a Key Synthetic Intermediate

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## Compound of Interest

Compound Name: *2-Chloro-5-fluorobenzoyl chloride*

Cat. No.: *B1363576*

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**2-Chloro-5-fluorobenzoyl chloride** (CAS No: 21900-51-6, Molecular Formula:  $C_7H_3Cl_2FO$ , Molecular Weight: 193.00 g/mol ) is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a building block stems from the reactivity of the acyl chloride group, which readily participates in acylation reactions, and the specific substitution pattern on the aromatic ring that influences the electronic and steric properties of the final products.

Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this compound. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of **2-Chloro-5-fluorobenzoyl chloride**. The presented data and protocols are synthesized from established spectroscopic principles and are designed to serve as a self-validating framework for researchers, ensuring both scientific integrity and experimental reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the definitive method for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily  $^1H$  (proton) and  $^{13}C$  (carbon-13), we can construct a detailed map of the molecular structure.[3][4][5]

### $^1H$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum provides information on the number, chemical environment, and connectivity of protons in a molecule. For **2-Chloro-5-fluorobenzoyl chloride**, we expect to see signals corresponding to the three protons on the aromatic ring. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom deshields these protons, shifting their resonance signals downfield into the aromatic region (typically 7.0-8.5 ppm).

The splitting pattern is dictated by spin-spin coupling between adjacent protons (ortho, meta, para coupling) and coupling to the  $^{19}\text{F}$  nucleus. This results in a complex but highly informative set of multiplets.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-3	~7.50	ddd (doublet of doublet of doublets)	$J(\text{H3-H4}) \approx 8.8$ , $J(\text{H3-F5}) \approx 7.5$ , $J(\text{H3-H6}) \approx 0.5$
H-4	~7.20	ddd (doublet of doublet of doublets)	$J(\text{H4-H3}) \approx 8.8$ , $J(\text{H4-F5}) \approx 4.5$ , $J(\text{H4-H6}) \approx 2.9$
H-6	~7.95	dd (doublet of doublets)	$J(\text{H6-F5}) \approx 2.9$ , $J(\text{H6-H4}) \approx 2.9$

Causality: The H-6 proton is ortho to the strongly electron-withdrawing carbonyl group, resulting in the most downfield shift. The H-3 and H-4 protons are subject to complex splitting due to coupling with each other and with the fluorine atom at position 5. The specific J-values for H-F coupling are crucial for unambiguous assignment.

## $^{13}\text{C}$ NMR Spectral Analysis

The  $^{13}\text{C}$  NMR spectrum reveals the number of chemically distinct carbon environments. **2-Chloro-5-fluorobenzoyl chloride** has seven unique carbon atoms. The carbonyl carbon of the acid chloride is highly deshielded and appears significantly downfield. Carbons directly bonded to halogens also exhibit characteristic shifts and, importantly, the carbons will show coupling to

the fluorine atom (C-F coupling), which is observed as doublets with specific coupling constants.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (101 MHz,  $\text{CDCl}_3$ )

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	C-F Coupling (J, Hz)
C=O	~166.0	Small (e.g., $^4\text{JCF} \approx 3\text{-}5$ Hz)
C-1	~133.5	Small (e.g., $^3\text{JCF} \approx 8\text{-}10$ Hz)
C-2	~135.0	Small (e.g., $^2\text{JCF} \approx 20\text{-}25$ Hz)
C-3	~118.0	Large (e.g., $^2\text{JCF} \approx 22\text{-}26$ Hz)
C-4	~129.0	Small (e.g., $^3\text{JCF} \approx 8\text{-}10$ Hz)
C-5	~162.0	Very Large ( $^1\text{JCF} \approx 250\text{-}260$ Hz)
C-6	~132.5	Small (e.g., $^4\text{JCF} \approx 3\text{-}5$ Hz)

Causality: The carbon directly attached to the fluorine (C-5) shows a very large one-bond coupling constant ( $^1\text{JCF}$ ), which is a definitive diagnostic feature. The other carbons show smaller two-, three-, or four-bond couplings, providing further structural confirmation.

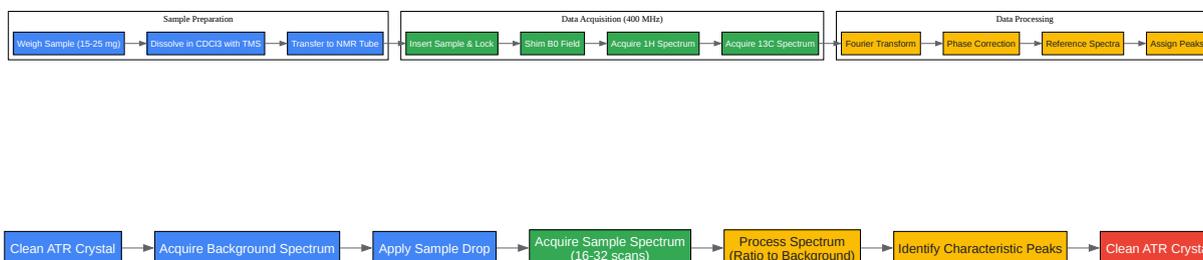
## Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

- **Sample Preparation:** Accurately weigh 15-25 mg of **2-Chloro-5-fluorobenzoyl chloride** and dissolve it in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Spectrometer Setup:** Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).<sup>[5]</sup>

- Locking and Shimming: Lock onto the deuterium signal of the  $\text{CDCl}_3$  and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typical. Co-add 16 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a recycle delay of 2 seconds are standard. Co-add 1024 or more scans to achieve adequate sensitivity.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  signal at 77.16 ppm for  $^{13}\text{C}$ .

## Workflow for NMR Analysis



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Caption: Workflow for FTIR-ATR data acquisition.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. [6]For volatile compounds like 2-

**Chloro-5-fluorobenzoyl chloride**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method.

## Mass Spectrum Analysis

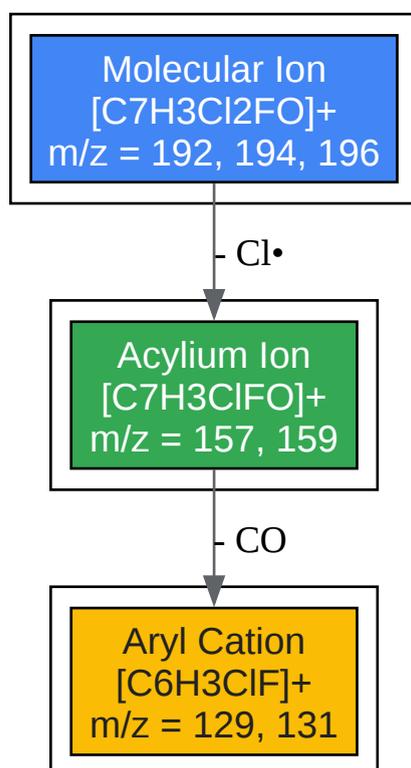
Upon electron ionization, the molecule loses an electron to form a molecular ion ( $M^+$ ). The most critical feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes,  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%). This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

- Molecular Ion ( $M^+$ ): The molecular weight is 193.00. However, due to the isotopes, we will observe:
  - $M^+$  peak (containing two  $^{35}\text{Cl}$ ):  $m/z$  192 (relative intensity ~100%)
  - $M+2$  peak (one  $^{35}\text{Cl}$ , one  $^{37}\text{Cl}$ ):  $m/z$  194 (relative intensity ~65%)
  - $M+4$  peak (two  $^{37}\text{Cl}$ ):  $m/z$  196 (relative intensity ~10%)
- Key Fragmentation Pathways: Aromatic compounds often produce a prominent molecular ion. [7][8]The primary fragmentation involves the loss of stable neutral molecules or radicals.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z (for <sup>35</sup> Cl)	Proposed Fragment Structure	Notes
192	[C <sub>7</sub> H <sub>3</sub> <sup>35</sup> Cl <sub>2</sub> FO] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
157	[C <sub>7</sub> H <sub>3</sub> <sup>35</sup> ClFO] <sup>+</sup>	Loss of a Cl radical from the acyl chloride ([M-Cl] <sup>+</sup> ). This acylium ion is typically a very stable and abundant fragment.
129	[C <sub>6</sub> H <sub>3</sub> <sup>35</sup> ClF] <sup>+</sup>	Loss of the CO group from the acylium ion ([M-COCl] <sup>+</sup> ). This chlorofluorophenyl cation is also expected to be a major fragment.
94	[C <sub>5</sub> H <sub>3</sub> F] <sup>+</sup>	Loss of a chloracetylene (HC≡CCl) from the [C <sub>6</sub> H <sub>3</sub> <sup>35</sup> ClF] <sup>+</sup> fragment.

## Diagram of Primary Fragmentation Pathway



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Caption: Primary EI fragmentation pathway.

## Experimental Protocol: GC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of **2-Chloro-5-fluorobenzoyl chloride** (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method:
  - Injector: Set to 250 °C with a split ratio of 50:1.
  - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  - Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- MS Method:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: Scan from m/z 40 to 300.
- Injection and Acquisition: Inject 1  $\mu$ L of the sample solution into the GC-MS system and begin data acquisition.
- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the observed spectrum to the predicted pattern.

## Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal set of data for the comprehensive characterization of **2-Chloro-5-fluorobenzoyl chloride**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the specific substitution pattern and connectivity of the atoms. IR spectroscopy provides rapid confirmation of the key acid chloride functional group. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. By following the detailed protocols and understanding the causal relationships behind the spectral data presented in this guide, researchers and drug development professionals can confidently establish the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific work.

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